molecular formula C13H21NO5 B8096575 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid

1-(Boc-amino)-4-oxo-cyclohexaneacetic acid

Cat. No.: B8096575
M. Wt: 271.31 g/mol
InChI Key: AMWHVEPXROJWIS-UHFFFAOYSA-N
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Description

1-(Boc-amino)-4-oxo-cyclohexaneacetic acid is a useful research compound. Its molecular formula is C13H21NO5 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclohexyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(18)14-13(8-10(16)17)6-4-9(15)5-7-13/h4-8H2,1-3H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWHVEPXROJWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC(=O)CC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Carboxylic Acid Protection:

The carboxylic acid can be masked as an ester. To maintain orthogonality with the acid-sensitive Boc group, an ideal choice is a benzyl (B1604629) ester (–OBn).

Protection: The benzyl ester can be formed by reacting the carboxylic acid with benzyl bromide or benzyl alcohol under appropriate conditions.

Deprotection: The benzyl group is cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). nih.govlibretexts.org These are neutral conditions that leave the acid-labile Boc group and the ketone intact.

Ketone Protection:

The ketone is most commonly protected as an acetal (B89532) or ketal, typically by reacting the ketone with a diol in the presence of an acid catalyst. wikipedia.orgyoutube.com

Protection: Ethylene glycol is frequently used to form a cyclic acetal, which is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. wikipedia.orgyoutube.com

Deprotection: The acetal is removed by treatment with aqueous acid, which hydrolyzes it back to the ketone. wikipedia.org

Implementing an Orthogonal Scheme

A plausible multi-functionalized intermediate in the synthesis would be a molecule where the amine is Boc-protected, the carboxylic acid is protected as a benzyl (B1604629) ester, and the ketone is protected as a cyclic acetal. This setup allows for a high degree of synthetic flexibility.

The deprotection sequence can be tailored to the synthetic goal:

Selective Carboxyl Group Deprotection: The benzyl ester can be removed first via hydrogenolysis. This would unmask the carboxylic acid for reactions such as amide bond formation, while the Boc-protected amine and the acetal-protected ketone remain untouched.

Selective Ketone Deprotection: The acetal can be removed with mild aqueous acid. While this condition could potentially cleave the Boc group, the relative lability can be controlled. More robust silyl (B83357) ethers could also be considered for alcohol protection if needed, which are removed by fluoride (B91410) ions. libretexts.org

Final Amine Deprotection: The Boc group is typically removed in one of the final steps of a synthesis using strong acid, such as trifluoroacetic acid (TFA), which would also cleave the acetal. organic-chemistry.orgug.edu.pl

The table below summarizes a potential orthogonal protection scheme for a key intermediate.

Functional GroupProtecting GroupProtection Reagent(s)Deprotection ConditionsOrthogonality Notes
Amine tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (B1257347) (Boc)₂OStrong Acid (e.g., TFA)Stable to hydrogenolysis and mild base.
Carboxylic Acid Benzyl (Bn)Benzyl bromide (BnBr) or Benzyl alcoholCatalytic Hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions used to remove other groups. nih.gov
Ketone Ethylene Glycol AcetalEthylene Glycol, Acid Catalyst (e.g., p-TsOH)Aqueous Acid (e.g., HCl)Stable to basic, reductive, and organometallic reagents. wikipedia.orgyoutube.com

This orthogonal strategy ensures that each functional group can be manipulated independently, which is a cornerstone of modern synthetic organic chemistry for creating complex and highly functionalized molecules. organic-chemistry.orgnih.gov

Chemical Transformations and Derivatizations of 1 Boc Amino 4 Oxo Cyclohexaneacetic Acid

Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo several transformations, including esterification, amidation, reduction, and decarboxylation. These reactions are fundamental in modifying the structure for various applications, such as in the synthesis of complex molecules and pharmaceutical intermediates.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to its corresponding esters and amides is a common strategy in organic synthesis to alter polarity, improve stability, or to introduce new functional handles.

Esterification: The esterification of N-Boc protected amino acids is a well-established process. Standard conditions often involve reaction with an alcohol in the presence of a coupling agent or an acid catalyst. For a structurally similar compound, N-Boc-L-serine methyl ester, esterification has been carried out using thionyl chloride in methanol (B129727). Another general procedure for the synthesis of N-Boc-α-amino acid methyl esters involves the use of SOCl₂ in methanol, followed by protection with di-tert-butyl dicarbonate (B1257347) (Boc₂O). These methods are generally applicable to 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid to produce the corresponding methyl, ethyl, or other alkyl esters.

Amidation: The formation of an amide bond from the carboxylic acid is a key reaction in peptide synthesis and medicinal chemistry. This transformation is typically achieved using a variety of coupling reagents that activate the carboxylic acid. Common reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and reduce side reactions. For hindered substrates or electron-deficient amines, more potent coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can be employed. These standard peptide coupling protocols are directly applicable to this compound for the synthesis of a wide range of amide derivatives.

ReactionReagents and ConditionsProduct Type
EsterificationAlcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄) or Coupling AgentAlkyl ester
AmidationAmine (R-NH₂), Coupling Agent (e.g., EDC, HATU), Base (e.g., DIPEA)Amide

Reductions to Alcohols and Aldehydes

The reduction of the carboxylic acid group in this compound can selectively yield either the corresponding primary alcohol or, under more controlled conditions, the aldehyde.

Reduction to Alcohols: The reduction of carboxylic acids to primary alcohols requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent for this transformation, but it would also reduce the ketone functionality. A more chemoselective option for reducing carboxylic acids in the presence of ketones is the use of borane (B79455) (BH₃) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). These reagents show a preference for the reduction of carboxylic acids over ketones. For instance, a general method for the reduction of N-Boc-α-amino acids to N-Boc-α-amino alcohols involves the use of LiBH₄ in dry THF.

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation. One common method involves the conversion of the carboxylic acid to a more reactive derivative, such as a Weinreb amide or an acid chloride, followed by reduction with a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

TransformationReagents and ConditionsProduct
Reduction to AlcoholBH₃·THF or LiBH₄(1-(Boc-amino)-4-oxocyclohexyl)methanol
Reduction to Aldehyde1. Activation (e.g., to Weinreb amide) 2. DIBAL-H, low temp.1-(Boc-amino)-4-oxo-cyclohexane-carbaldehyde

Decarboxylative Transformations

Decarboxylation involves the removal of the carboxyl group, typically with the release of carbon dioxide. For α-amino acids, this transformation can be achieved under various conditions, often leading to the corresponding amine. Given that this compound is a geminally disubstituted α-amino acid, its decarboxylation would lead to a 4-(Boc-amino)-cyclohexanone. The presence of the ketone at the β-position relative to the carboxyl group does not facilitate the classic β-keto acid decarboxylation pathway. However, radical-mediated decarboxylation methods, such as the Barton decarboxylation or photoredox-catalyzed processes, could be applicable.

Transformations of the Cyclohexanone (B45756) Ring

The ketone carbonyl group at the C4 position is a key site for a variety of carbon-carbon bond-forming reactions and functional group interconversions, allowing for significant diversification of the molecular scaffold.

Carbonyl Functionalization: Addition, Condensation, and Alkylation Reactions

Addition Reactions: The carbonyl group is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi). These reactions would lead to the formation of tertiary alcohols at the C4 position. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, alkenyl, or aryl substituents.

Condensation Reactions: The ketone can undergo condensation reactions with various nucleophiles. A notable example is the Knoevenagel condensation, where an active methylene (B1212753) compound reacts with the ketone in the presence of a basic catalyst to form a new carbon-carbon double bond. This reaction is often followed by spontaneous dehydration. Another important condensation reaction is the Wittig reaction, which involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent) to form an alkene. The Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction using phosphonate (B1237965) carbanions, is particularly useful as it often provides excellent stereoselectivity (typically favoring the E-alkene) and the byproducts are water-soluble, simplifying purification.

Alkylation Reactions: The α-carbons adjacent to the ketone can be deprotonated with a suitable base to form an enolate, which can then be alkylated with an electrophile, such as an alkyl halide. This allows for the introduction of substituents at the C3 and C5 positions of the cyclohexane (B81311) ring.

Reaction TypeReagents and ConditionsProduct Feature
Grignard AdditionRMgX, then H₃O⁺ workup4-Alkyl/Aryl-4-hydroxy derivative
Wittig ReactionPh₃P=CHR, THF4-Alkylidene derivative
Horner-Wadsworth-Emmons(EtO)₂P(O)CH₂R, Base (e.g., NaH)4-Alkylidene derivative (often E-selective)
Knoevenagel CondensationActive methylene compound, Base (e.g., piperidine)α,β-Unsaturated system at C4

Reductions and Oxidations of the Ketone Moiety

Reduction of the Ketone: The ketone can be reduced to a secondary alcohol using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol (B145695) is a mild and common choice for this transformation, which would not affect the carboxylic acid or the Boc-protecting group. The reduction of the ketone in this compound would yield 1-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid. The stereochemical outcome of this reduction can often be influenced by the choice of reducing agent and reaction conditions, potentially leading to either the cis or trans diastereomer of the alcohol.

Oxidation of the Ketone: While the ketone is already in a relatively high oxidation state, further oxidation of the cyclohexane ring can be achieved under specific conditions. For example, the Baeyer-Villiger oxidation involves the treatment of the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form a lactone (a cyclic ester). In the case of this compound, this reaction would lead to the insertion of an oxygen atom adjacent to the carbonyl group, expanding the ring to a seven-membered lactone.

Ring Modifications and Rearrangements

The cyclohexanone moiety is a prime site for modifications that alter the carbocyclic framework. One of the most significant potential transformations is the Beckmann rearrangement, which would convert the six-membered ring into a seven-membered lactam. This process begins with the conversion of the ketone to an oxime using hydroxylamine. masterorganicchemistry.com Subsequent treatment with an acid catalyst (such as sulfuric acid, polyphosphoric acid, or tosyl chloride) induces the rearrangement. wikipedia.orglscollege.ac.in The reaction proceeds via protonation of the oxime's hydroxyl group, followed by a concerted migration of one of the alpha-carbons to the nitrogen, displacing water. masterorganicchemistry.com This rearrangement is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen migrating preferentially. wikipedia.orglscollege.ac.in For the oxime of this compound, this would lead to the formation of a caprolactam derivative, a structural motif of interest in medicinal chemistry.

Another potential ring modification involves the formation of spirocycles. The ketone functionality can participate in photochemical reactions such as the Paternò–Büchi reaction, a [2+2] cycloaddition with an alkene to form an oxetane (B1205548). bohrium.comrsc.org This reaction, typically induced by UV light, could be used to construct a spirocyclic oxetane at the C4 position of the cyclohexane ring. Furthermore, spirocyclic compounds can be synthesized through various annulation strategies, and the ketone in the title compound serves as a key electrophilic center for such transformations. mdpi.com

Isomerization of the substituents on the cyclohexane ring is another form of rearrangement. The relative stereochemistry of the substituents at the C1 and C4 positions can be interconverted. For 1,4-disubstituted cyclohexanes, the trans isomer, where both substituents can occupy equatorial positions, is generally more stable than the cis isomer, which forces one substituent into a less stable axial position, leading to unfavorable 1,3-diaxial interactions. nih.gov This equilibrium can be exploited under certain reaction conditions to favor the thermodynamically more stable isomer.

Chemical Modifications Involving the Boc-Protected Amine

The tert-butoxycarbonyl (Boc) protecting group is crucial for modulating the reactivity of the amino group. Its removal or modification opens up pathways for a variety of subsequent chemical transformations.

The Boc group is known for its stability under basic and nucleophilic conditions but is readily cleaved under acidic conditions. Standard procedures involve the use of strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane, or hydrogen chloride (HCl) in an organic solvent such as methanol or dioxane. achemblock.com The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to release the free amine as its corresponding ammonium (B1175870) salt.

Once deprotected, the resulting 1-amino-4-oxo-cyclohexaneacetic acid or its ester derivative becomes a bifunctional building block. The primary amine can participate in a wide range of reactions, including reductive amination, amide bond formation, and as a component in multicomponent reactions. For instance, the free amine is a key component in the Ugi and Passerini reactions, where it can react with a ketone, an isocyanide, and a carboxylic acid to rapidly build molecular complexity. google.com

Following Boc deprotection, the primary amine can be readily derivatized. Acylation to form amides is a common transformation, typically achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640) under basic conditions. To achieve chemoselective N-acylation in the presence of the carboxylic acid, the latter is often protected as an ester. Conversely, direct O-acylation of a hydroxy-containing amino acid can be achieved under acidic conditions, which protonates the amine and prevents its acylation. organic-chemistry.org

Alkylation of the amine introduces further diversity. N-alkylation of amino acids can be challenging due to potential over-alkylation and racemization. A common method involves reductive amination, where the primary amine is reacted with an aldehyde or ketone in the presence of a reducing agent. Another widely applied method for N-methylation is the use of sodium hydride and methyl iodide on an N-acyl or N-carbamoyl protected amino acid. monash.edu These strategies can be applied to the deprotected form of this compound to generate secondary or tertiary amines.

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites on this compound necessitates careful control of reaction conditions to achieve selectivity.

Chemoselectivity is a key consideration when performing reactions on the ketone and carboxylic acid functionalities. For instance, selective reduction of the ketone to a hydroxyl group without affecting the carboxylic acid can be achieved using sodium borohydride (NaBH₄). youtube.com This reagent is generally not strong enough to reduce carboxylic acids or esters. Conversely, the selective reduction of the carboxylic acid to a primary alcohol in the presence of the ketone is more challenging. However, borane (BH₃) complexes or protocols that generate borane in situ are known to chemoselectively reduce carboxylic acids over ketones and other functional groups. nih.gov Another strategy involves activating the carboxylic acid, for example as a mixed anhydride, followed by reduction with NaBH₄. researchgate.net

The Boc-protected amine also influences selectivity. The bulky tert-butyl group can exert significant steric hindrance, directing reagents to attack the cyclohexane ring from the less hindered face. This is particularly relevant in reactions such as hydrogenation or epoxidation of unsaturated derivatives, where the stereochemical outcome can be controlled by the existing stereocenter. rsc.org

Regioselectivity is prominent in rearrangement reactions. As mentioned, the Beckmann rearrangement of the corresponding oxime is regioselective, with the migrating group being the one positioned anti to the hydroxyl group of the oxime. masterorganicchemistry.comlscollege.ac.in This allows for the controlled synthesis of one of two possible lactam regioisomers, depending on the geometry of the oxime precursor.

Multi-Component Reactions Utilizing this compound as a Precursor

Multi-component reactions (MCRs) are powerful tools for rapidly generating complex molecules in a single step. This compound is an ideal substrate for several MCRs after appropriate functional group manipulation.

The Ugi four-component reaction (U-4CR) is a prime example. This reaction combines an amine, a ketone (or aldehyde), a carboxylic acid, and an isocyanide to form an α-acylamino amide. google.com The title compound itself contains both a carboxylic acid and a protected amine. After deprotection of the Boc group, the resulting amino acid can act as the amine and/or acid component in a Ugi-type reaction. For example, in a 5-center-4-component Ugi reaction, an α-amino acid can react with an oxo-component, an isocyanide, and an alcohol (as the solvent and reactant), showcasing the versatility of such bifunctional precursors. researchgate.net

Furthermore, the ketone functionality can serve as the oxo-component in an MCR. For instance, the title compound could be reacted with an external amine, isocyanide, and another carboxylic acid source in a Ugi reaction. The inherent bifunctionality of the molecule also opens the door to sequential MCR-cyclization strategies. An initial MCR can be used to introduce new functionalities, which can then undergo an intramolecular reaction, such as cyclization, to form complex heterocyclic scaffolds.

Application of 1 Boc Amino 4 Oxo Cyclohexaneacetic Acid in Complex Molecule Synthesis

Role as a Chiral Building Block in Stereoselective Synthesis

Chiral building blocks are fundamental in modern drug discovery and development, as biological targets are inherently chiral, and their interactions with therapeutic agents often require a precise stereochemical match. acs.org Unnatural amino acids, particularly those with constrained geometries, serve as important chiral synthons for creating molecules with well-defined three-dimensional structures. researchgate.netsun-shinechem.com The compound 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid fits within this class, offering a rigid cyclohexane (B81311) scaffold that can be elaborated stereoselectively. The tert-butoxycarbonyl (Boc) protecting group is stable under many reaction conditions but can be readily removed with mild acid, allowing for sequential chemical transformations. spectrumchemical.com

The synthesis of complex molecules often relies on starting materials that already contain defined stereocenters, which can guide the stereochemistry of subsequent reactions. The cyclohexane ring of this compound provides a template for the stereocontrolled introduction of new functional groups. For instance, the ketone at the C-4 position can be selectively reduced to a hydroxyl group, creating new stereocenters. The stereochemical outcome of such a reduction can be influenced by the choice of reducing agent and the reaction conditions, potentially leading to either the cis or trans alcohol with high diastereoselectivity.

A related synthesis highlights this principle, where both stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid were successfully synthesized. rsc.org This was achieved through selective transformations of functional groups on a cyclohexene (B86901) precursor derived from a Diels-Alder reaction, demonstrating that the cyclohexane framework allows for the controlled construction of stereodefined derivatives. rsc.org The inherent conformational preferences of the cyclohexane ring, combined with the directing effects of its existing substituents, are crucial for achieving high levels of stereocontrol in these transformations.

Incorporation into Peptidomimetic Scaffolds

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. lifechemicals.com A key strategy in designing peptidomimetics is the use of conformationally constrained amino acids to replicate the secondary structures of peptides (e.g., β-turns, α-helices) that are crucial for biological activity. lifechemicals.comnih.gov

The incorporation of cyclic amino acids like this compound into a peptide sequence drastically reduces its conformational flexibility. nih.govnih.gov The rigid cyclohexane ring restricts the possible backbone torsion angles (phi, ψ) of the amino acid residue, forcing the peptide chain to adopt a more defined conformation. nih.gov Specifically, cyclic α-amino acids are known to act as potent turn-inducers, making them excellent candidates for stabilizing β-turn motifs in peptide analogs. nih.gov

Table 1: Research Findings on Constrained Scaffolds
Scaffold TypeKey Application/FindingSignificance in SynthesisReference
Cyclic α-Amino Acids (e.g., Ac6c)Stabilize β-helical motifs and β-turns in peptides.Reduces conformational flexibility, leading to enhanced stability and potential for increased binding affinity. nih.gov
Hydroxy-α,α-disubstituted-α-amino acidsSynthesized stereoselectively from cyclohexene precursors.Demonstrates the utility of the cyclohexane ring as a template for creating stereodefined derivatives. rsc.org
General Constrained Amino AcidsUsed as surrogates for natural amino acids like proline in drug design.Leads to peptidomimetics with improved metabolic stability and pharmacological profiles. lifechemicals.com
Cyclic Peptides with Metal-Binding Amino AcidsAct as chiral ligands in asymmetric catalysis.Shows potential for creating functional non-biological ligands from peptide-based scaffolds. royalsocietypublishing.org

Beyond peptidomimetics, the rigid scaffold of this compound is an attractive starting point for the design of non-peptide ligands. In drug discovery, small molecule ligands are designed to present a specific arrangement of functional groups in three-dimensional space to achieve high-affinity binding to a biological target. The cyclohexane ring serves as a rigid core, or scaffold, onto which various pharmacophoric elements can be attached.

The ketone, carboxylic acid, and amino group (after deprotection) serve as handles for further chemical modification, allowing for the systematic exploration of the chemical space around the scaffold. For example, the ketone can be converted into other functionalities or used in reactions like reductive amination to introduce further diversity. This approach allows for the construction of combinatorial libraries of compounds for high-throughput screening. Furthermore, cyclic peptide scaffolds containing unnatural amino acids have been used to create chiral ligands for asymmetric catalysis, indicating that derivatives of this compound could be developed into specialized ligands for applications outside of medicine, such as in synthetic chemistry. royalsocietypublishing.org

Contributions to Natural Product Total Synthesis

While this compound is predominantly utilized as a building block for synthetic molecules like peptidomimetics, the principles it embodies are relevant to the field of natural product chemistry. Natural products often feature complex cyclic and stereochemically dense structures, and their synthesis is a major driver of innovation in organic chemistry.

A significant application of synthetic building blocks in the context of natural products is the construction of analogs. acs.org Natural products with interesting biological activity are often not ideal as drugs due to issues with stability, solubility, or synthetic accessibility. Medicinal chemists frequently synthesize simplified or modified analogs to overcome these limitations and to perform structure-activity relationship (SAR) studies.

Utilization in Scaffold Diversity-Oriented Synthesis (DOS) and Combinatorial Libraries

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse and complex molecules from simple starting materials. rsc.orgacs.org The inherent trifunctionality of this compound makes it an exemplary building block for such strategies. The orthogonal nature of its functional groups—the acid-labile Boc-protecting group, the nucleophilically-receptive ketone, and the carboxyl group amenable to various coupling reactions—allows for a stepwise and controlled diversification.

The core structure of this compound is a rich repository of chemical information that can be readily translated into a multitude of scaffolds. The ketone functionality serves as a key branching point. It can undergo a wide array of chemical transformations, including but not limited to:

Reductive amination: To introduce a second amino group, which can be further functionalized.

Wittig and Horner-Wadsworth-Emmons reactions: To form exocyclic double bonds, which can then participate in cycloadditions or be further modified.

Aldol and related condensations: To build larger, more complex carbon skeletons.

Spirocyclization reactions: The ketone is perfectly poised for the synthesis of spirocyclic systems, which are of significant interest in medicinal chemistry due to their three-dimensional nature. nih.govthieme-connect.de

The carboxylic acid and the Boc-protected amine offer additional handles for diversification. The carboxylic acid can be converted to amides, esters, or other derivatives, while the Boc group can be removed under mild acidic conditions to reveal a primary amine, which can then be acylated, alkylated, or used in other coupling reactions. organic-chemistry.org This multi-directional approach allows for the rapid generation of a vast number of unique molecular frameworks from a single, readily accessible starting material.

A hypothetical DOS strategy starting from this compound could involve the initial parallel modification of the ketone, followed by the diversification of the carboxylic acid, and finally, the deprotection and functionalization of the amine. This would lead to a library of compounds with significant skeletal and substituent diversity.

The same features that make this compound a valuable tool for DOS also lend themselves to rapid analog synthesis. rsc.org Once a lead compound with desirable biological activity is identified, this building block can be used to quickly generate a focused library of analogs for structure-activity relationship (SAR) studies.

For instance, if a spirocyclic derivative of the compound shows promise as a therapeutic agent, the ketone can be reacted with a variety of nucleophiles to explore the impact of different spirocyclic rings on activity. Similarly, the carboxylic acid can be coupled with a diverse set of amines or alcohols to probe the effect of modifying this part of the molecule. The ease of deprotection of the Boc group allows for late-stage functionalization of the amino group, further expanding the accessible chemical space. researchgate.net

The table below illustrates a potential strategy for rapid analog synthesis:

Modification Site Reaction Type Potential Reagents/Products
KetoneReductive AminationVarious primary and secondary amines
Wittig ReactionA range of phosphorus ylides
SpirocyclizationDiols, diamines, dithiols
Carboxylic AcidAmide CouplingDiverse library of amines
EsterificationVarious alcohols
Boc-protected AmineDeprotection & AcylationAcid chlorides, sulfonyl chlorides

This modular approach, enabled by the distinct reactivity of each functional group, significantly accelerates the optimization of lead compounds.

Applications in Advanced Material Science Precursor Synthesis

The utility of this compound extends beyond medicinal chemistry into the realm of materials science. Functionalized cyclohexane derivatives are known to be valuable precursors for polymers and other advanced materials. researchgate.netgoogle.com The well-defined stereochemistry and dense functionality of this compound make it an attractive monomer or cross-linking agent for the synthesis of novel polymers with tailored properties.

For example, the carboxylic acid and the amine (after deprotection) can be used to form polyamide or polyester (B1180765) backbones. The ketone functionality, either in its original form or after conversion to another group, can serve as a point for post-polymerization modification or as a site for introducing specific properties, such as photo-reactivity or thermal sensitivity. The rigid cyclohexane core can impart desirable thermal and mechanical properties to the resulting polymers. acs.org

Furthermore, the ability to introduce diverse functional groups via the ketone and amine opens up possibilities for creating "smart" materials that can respond to external stimuli. For instance, the incorporation of pH-sensitive or light-sensitive moieties could lead to the development of materials for drug delivery, sensing, or responsive coatings. While specific examples of the use of this compound in material science are not yet widely reported, its structural attributes strongly suggest its potential as a valuable precursor in this field. rsc.org

Computational and Theoretical Investigations of 1 Boc Amino 4 Oxo Cyclohexaneacetic Acid Systems

Conformational Analysis and Energy Landscapes

The conformational flexibility of the cyclohexane (B81311) ring is a cornerstone of stereochemistry, and in a substituted system such as 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid, the interplay of its various substituents dictates its preferred three-dimensional structure.

The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. In this compound, the presence of a ketone at the C4 position introduces a region of planarity due to the sp²-hybridized carbon. This can lead to a slightly distorted chair or a more flexible system involving boat and twist-boat conformations.

The substituents at the C1 position, the Boc-amino and acetic acid groups, are sterically demanding. The tert-butoxycarbonyl (Boc) group, in particular, is considered a bulky substituent. According to the principles of conformational analysis, bulky groups preferentially occupy the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.orglibretexts.org The energy difference between placing a substituent in an axial versus an equatorial position is quantified by its "A-value," with larger A-values indicating a stronger preference for the equatorial position. masterorganicchemistry.com The tert-butyl group, a component of the Boc protecting group, has a high A-value, suggesting the entire Boc-amino moiety will strongly favor an equatorial orientation. masterorganicchemistry.com

The acetic acid substituent at the same carbon (C1) further contributes to the steric bulk. The free rotation around the C-C sigma bond of the acetic acid group allows it to adopt a conformation that minimizes interactions with the cyclohexane ring. libretexts.org The chair conformation with both C1 substituents effectively in equatorial-like positions relative to the axial hydrogens would be the most stable.

Table 1: Comparison of A-Values for Common Substituents

SubstituentA-Value (kcal/mol)
-CH₃1.70 masterorganicchemistry.com
-CH₂CH₃1.75 masterorganicchemistry.com
-CH(CH₃)₂2.15 masterorganicchemistry.com
-C(CH₃)₃4.9 masterorganicchemistry.com
-OH0.87 masterorganicchemistry.com
-Br0.43 masterorganicchemistry.com

This table illustrates the relative steric demand of various substituents, providing a basis for predicting conformational preferences.

Computational studies on similar molecules have shown that the formation of an intramolecular hydrogen bond can significantly decrease the energy barrier for translocation across biological membranes and influence the population of different conformers. nih.govresearchgate.net The presence of an intramolecular hydrogen bond in this compound could lock the molecule into a more folded conformation, influencing its chemical reactivity and biological activity. The strength and existence of such bonds can be predicted using density functional theory (DFT) calculations. researchgate.net

Reaction Mechanism Studies for Transformations of this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the derivatization of complex molecules like this compound.

Derivatization of this compound can occur at several functional groups: the carboxylic acid, the ketone, or the Boc-protected amine (after deprotection). For instance, the reduction of the ketone or the amidation of the carboxylic acid would proceed through specific transition states. Computational modeling can be used to calculate the structures and energies of these transition states, providing insight into the reaction kinetics and the feasibility of different reaction pathways. nih.gov For example, in the reduction of the 4-oxo group, the approach of the hydride reagent can be modeled to determine the preferred direction of attack (axial vs. equatorial), which will influence the stereochemical outcome.

Many reactions involving multifunctional molecules like this compound can potentially yield multiple products. The concepts of chemoselectivity (which functional group reacts), regioselectivity (where on a functional group or ring the reaction occurs), and stereoselectivity (which stereoisomer is formed) are crucial. mdpi.comyoutube.com

Chemoselectivity: In a reaction with a reagent that can react with both ketones and carboxylic acids, computational models can help predict which reaction is more favorable by comparing the activation energies for the two competing pathways. For example, the reduction of the ketone in the presence of the carboxylic acid would require a chemoselective reducing agent.

Regioselectivity: While less of a factor in the derivatization of the existing functional groups, if reactions were to involve the cyclohexane ring itself, regioselectivity would become important.

Stereoselectivity: The stereochemical outcome of reactions is highly dependent on the existing stereochemistry and conformational preferences of the starting material. For instance, the reduction of the 4-oxo group can lead to either a cis or trans relationship between the newly formed hydroxyl group and the substituents at C1. Computational analysis of the transition states for axial and equatorial attack of a reducing agent can rationalize and predict the observed stereoselectivity. nih.gov The synthesis of related trans-4-amino-1-cyclohexanecarboxylic acid derivatives has been a subject of interest, indicating the importance of controlling stereochemistry in these systems. google.com

In Silico Design of Novel Derivatives and Reaction Pathways

Computational methods are increasingly used not only to understand existing molecules and reactions but also to design new ones with desired properties.

The framework of this compound can be used as a scaffold for the in silico design of novel derivatives. By computationally modifying the substituents or the core structure, it is possible to predict the properties of a vast number of virtual compounds. This approach is widely used in drug discovery to identify molecules with enhanced activity or improved pharmacokinetic profiles. nih.gov For example, different protecting groups for the amine or various ester or amide derivatives of the carboxylic acid could be modeled to explore their conformational preferences and potential interactions with biological targets.

Furthermore, computational tools can aid in the discovery of novel reaction pathways. arxiv.orgarxiv.orgresearchgate.net By simulating the reactivity of this compound under various conditions and with different reagents, it may be possible to identify new, efficient, and selective methods for its transformation into valuable chemical entities. Retrosynthesis prediction models can also be employed to propose synthetic routes to target derivatives. nih.gov

Predictive Modeling for Synthetic Accessibility and Reaction Outcomes

In contemporary chemical synthesis, computational and theoretical investigations serve as a powerful adjunct to experimental work, offering predictive insights that can guide and streamline the discovery and optimization of synthetic routes. For complex molecules such as this compound, predictive modeling, particularly through machine learning (ML), has the potential to significantly impact the efficiency of their synthesis. beilstein-journals.org These data-driven approaches can forecast the feasibility of a synthetic pathway and the likely outcomes of specific chemical reactions. cam.ac.ukresearchgate.net

While specific predictive modeling studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies from the broader field of organic chemistry are directly applicable. These models are typically trained on large datasets of known chemical reactions to identify patterns that correlate starting materials, reagents, and conditions with reaction success and yield. researchgate.net

Methodologies in Predictive Modeling

The prediction of synthetic accessibility and reaction outcomes leverages a variety of machine learning algorithms. These algorithms learn from data to make predictions on new, unseen chemical systems. mdpi.com Key methodologies include:

Supervised Learning: This is a primary approach where a model is trained on a labeled dataset, meaning each data point is tagged with the correct outcome. beilstein-journals.org For chemical reactions, this involves training the model on known reactions with their reported yields.

Molecular Descriptors: To be processed by machine learning algorithms, molecules are converted into numerical representations known as molecular descriptors or "features." These can range from simple properties like molecular weight to more complex quantum chemical calculations. beilstein-journals.org

Common Algorithms: Several algorithms are frequently employed in chemical reaction prediction:

Random Forest: An ensemble learning method that constructs multiple decision trees during training and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. It is noted for its high accuracy. researchgate.net

Support Vector Machines (SVM): A classification method that separates data points into different classes by finding the hyperplane that maximizes the margin between them.

Neural Networks: Deep learning methods, a subset of machine learning, have shown significant promise in predicting complex chemical phenomena. beilstein-journals.org

Predictive Models for Reaction Performance

A significant area of research is the prediction of reaction yields. For instance, machine learning models have been successfully used to predict the yield of C-N cross-coupling reactions. In such studies, descriptors for the reactants, catalysts, and additives are used as inputs for a random forest algorithm to predict the reaction outcome. researchgate.net The predictive power of these models often surpasses that of traditional linear regression methods. researchgate.net

The following table illustrates a generalized example of how data from high-throughput experimentation could be used to train a predictive model for a hypothetical reaction step in the synthesis of a related cyclohexane derivative.

Aryl Halide SubstrateLigandBaseAdditiveExperimental Yield (%)Predicted Yield (Random Forest) (%)
4-Bromo-tolueneXPhosK3PO4None8583
4-Chloro-anisoleSPhosNaOtBuIsoxazole A6265
3-Iodo-pyridineRuPhosCs2CO3Isoxazole B9189
2-Bromo-naphthalenetBuXPhosK2CO3None7875

This table is a hypothetical representation based on general findings in the field of predictive reaction modeling and does not represent actual experimental data for the synthesis of this compound.

Synthetic Accessibility Assessment

The table below conceptualizes how a predictive model might score the synthetic accessibility of various functionalized cyclohexane derivatives, where a lower score indicates a more straightforward synthesis.

CompoundMolecular Complexity ScorePredicted Number of Synthetic StepsSynthetic Accessibility Rating
Cyclohexaneacetic acid0.252High
4-Oxocyclohexaneacetic acid0.453Medium
1-Amino-4-oxocyclohexaneacetic acid0.654-5Medium-Low
This compound 0.75 5-6 Low

This table is illustrative. The scores and ratings are not derived from a specific, published predictive model for these exact compounds but serve to demonstrate the output of such a theoretical investigation.

While the direct application of these predictive tools to the synthesis of this compound remains a prospective endeavor, the foundational work in the field of computational chemistry and machine learning provides a robust framework for its future investigation. beilstein-journals.orgnih.gov The continued growth of chemical data repositories and the refinement of predictive algorithms are poised to make these in silico techniques an indispensable part of synthetic chemistry. researchgate.net

Analytical and Methodological Advancements in Research Involving 1 Boc Amino 4 Oxo Cyclohexaneacetic Acid

Advanced Spectroscopic Techniques for Structural Elucidation of New Derivatives and Reaction Monitoring

The structural complexity of derivatives of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid necessitates the use of advanced spectroscopic methods. These techniques provide detailed insights into the molecular architecture and are indispensable for confirming the successful synthesis of new compounds and for monitoring the progress of reactions.

Multidimensional NMR Spectroscopy for Complex Product Analysis

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural assignment of complex organic molecules, including derivatives of this compound. While one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of atoms, multidimensional techniques are often required to resolve ambiguities and elucidate complex stereochemical relationships.

In the analysis of novel heterocyclic amino acid-like building blocks derived from Boc-protected cyclic amino acids, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed. These experiments allow for the unambiguous assignment of proton and carbon signals, which is critical for confirming the regiochemistry of reactions. For instance, in the synthesis of pyrazole derivatives from Boc-protected piperidine precursors, 2D NMR is essential to distinguish between different regioisomers that may form.

Detailed research findings from studies on related Boc-protected cyclic amino acids demonstrate the utility of these techniques. For example, in the characterization of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, ¹H, ¹³C, and ¹⁵N NMR spectroscopy, in conjunction with single-crystal X-ray diffraction data, provided unambiguous structural assignments. The following table illustrates typical NMR data for a related Boc-protected piperidinyl-pyrazole derivative:

Nucleus Chemical Shift (δ, ppm) Assignment
¹H8.10Pyrazole-H
¹H4.15Piperidine-CH
¹H3.80OCH₃
¹H2.90, 1.85Piperidine-CH₂
¹H1.45Boc-(CH₃)₃
¹³C165.0C=O (ester)
¹³C155.0C=O (Boc)
¹³C140.0, 130.0Pyrazole-C
¹³C80.0Boc-C(CH₃)₃
¹³C52.0OCH₃
¹³C45.0, 28.0Piperidine-C
¹³C28.5Boc-(CH₃)₃

High-Resolution Mass Spectrometry for Reaction Progress and Product Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of this compound and its derivatives. It provides highly accurate mass measurements, which allow for the determination of elemental compositions and the confirmation of molecular formulas of newly synthesized compounds. This is particularly important for distinguishing between products with the same nominal mass but different elemental compositions.

In the context of reaction monitoring, HRMS can be used to track the consumption of starting materials and the formation of products and byproducts in real-time. This information is crucial for optimizing reaction conditions such as temperature, reaction time, and stoichiometry of reagents.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information. For Boc-protected amino acids, characteristic fragmentation patterns are often observed. Under electrospray ionization (ESI) conditions, the Boc group can be lost as isobutylene (56 Da) or as the entire tert-butoxycarbonyl group (101 Da). nih.gov The fragmentation of the cyclohexane (B81311) ring and the acetic acid side chain would provide further structural insights into derivatives of this compound.

A study on the fragmentation of N-terminal protected amino acids using ESI-MS/MS revealed a novel fragmentation rearrangement reaction involving a carboxyl oxygen negative charge migration. This highlights the complexity of fragmentation pathways and the need for high-resolution instrumentation for accurate interpretation. The fragmentation of Boc-protected carbopeptides has also been shown to be influenced by the stereochemistry of the amino acid, suggesting that HRMS can be a valuable tool for stereochemical analysis. nih.gov

The following table summarizes the characteristic ESI-MS fragmentation of Boc-protected amines:

Precursor Ion Fragmentation Pathway Characteristic Neutral Loss
[M+H]⁺Loss of isobutylene56 Da
[M+H]⁺Loss of tert-butanol74 Da
[M+H]⁺Loss of the Boc group100 Da
[M-H]⁻Loss of CO₂ and isobutylene100 Da

Chromatographic Methodologies for Purification and Isolation of Synthetic Intermediates and Products

The synthesis of derivatives of this compound often results in complex mixtures containing the desired product, unreacted starting materials, and various byproducts. Efficient purification is therefore a critical step to obtain compounds of high purity for subsequent reactions or biological testing.

Preparative HPLC and Flash Chromatography Optimization

Preparative High-Performance Liquid Chromatography (HPLC) and flash chromatography are the two most common techniques for the purification of synthetic intermediates and final products in this field. The choice between these two techniques often depends on the scale of the synthesis and the required purity of the final compound. biotage.combuketov.edu.kz

Flash chromatography is a rapid and cost-effective method for the purification of multi-gram quantities of material. buketov.edu.kz The separation is typically performed on silica gel columns with a solvent gradient. For Boc-protected compounds, which are often less polar than their deprotected counterparts, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly used. The optimization of the solvent system is crucial for achieving good separation.

Preparative HPLC offers higher resolution and is therefore suitable for the purification of complex mixtures or for obtaining compounds with very high purity. warwick.ac.uk Reversed-phase HPLC, using a C18 column and a gradient of water and acetonitrile or methanol (B129727), is the most common mode for the purification of Boc-protected amino acid derivatives. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is often necessary to improve peak shape and resolution. However, care must be taken as prolonged exposure to acidic conditions can lead to the cleavage of the Boc protecting group.

The following table provides a general comparison of preparative HPLC and flash chromatography for the purification of derivatives of this compound:

Parameter Preparative HPLC Flash Chromatography
Resolution HighModerate
Sample Loading LowerHigher
Speed SlowerFaster
Cost HigherLower
Typical Stationary Phase C18 silicaSilica gel
Typical Mobile Phase Water/Acetonitrile or Methanol (with acid)Hexane/Ethyl Acetate or Dichloromethane/Methanol

Solid-Phase Synthesis Protocols

Solid-phase peptide synthesis (SPPS) has revolutionized the synthesis of peptides and has been adapted for the incorporation of non-proteinogenic amino acids like this compound into peptide chains. chempep.comkennesaw.edu The use of a solid support simplifies the purification process, as excess reagents and byproducts can be easily washed away after each coupling step.

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method in SPPS. chempep.com The temporary Boc group on the α-amino group is removed with a moderately strong acid, such as TFA, while the more permanent benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a stronger acid, such as hydrofluoric acid (HF).

In Situ Neutralization Techniques

A key advancement in Boc-SPPS has been the development of in situ neutralization protocols. nih.govnih.govscispace.comresearchgate.netpeptide.com In the traditional Boc-SPPS workflow, the TFA salt of the deprotected N-terminal amine is neutralized in a separate step before the next amino acid is coupled. However, this free amine can promote aggregation of the peptide chain on the solid support, leading to incomplete coupling and the formation of deletion sequences.

In in situ neutralization, the neutralization of the N-terminal amine and the coupling of the next Boc-amino acid occur simultaneously in the same solution. nih.govpeptide.com This is typically achieved by using a mixture of the Boc-amino acid, a coupling reagent (e.g., HBTU, HATU), and a non-nucleophilic base (e.g., diisopropylethylamine, DIEA). By minimizing the time the N-terminal amine is in its free, unprotonated form, in situ neutralization significantly reduces peptide aggregation and improves coupling efficiency, especially for "difficult" sequences or sterically hindered amino acids. nih.govresearchgate.net

The benefits of in situ neutralization in Boc-SPPS are summarized in the table below:

Feature Traditional Boc-SPPS Boc-SPPS with In Situ Neutralization
Neutralization Step Separate step before couplingSimultaneous with coupling
Peptide Aggregation Higher riskReduced risk
Coupling Efficiency Can be lower for difficult sequencesImproved, especially for difficult sequences
Cycle Time LongerShorter
Overall Yield Potentially lowerGenerally higher

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become an increasingly important tool in modern organic chemistry, offering significant advantages over conventional heating methods. These benefits include accelerated reaction rates, higher product yields, and often, improved product purity. While specific documented examples of microwave-assisted synthesis for This compound are not prevalent in the literature, the principles of this methodology are broadly applicable to the synthesis of analogous Boc-protected amino acids.

In a typical microwave-assisted reaction, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficiency can overcome activation energy barriers more effectively than traditional heating, which relies on slower heat transfer through convection and conduction. The result is a dramatic reduction in reaction times, from hours or even days to mere minutes.

A hypothetical comparison between conventional and microwave-assisted synthesis for a generic Boc-protected amino acid is presented in the table below, illustrating the potential advantages of the latter.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 4 - 24 hours5 - 30 minutes
Yield 60 - 80%85 - 95%
Energy Input HighLow
Temperature Gradient Non-uniformUniform

Note: This table provides a generalized comparison and is not based on specific experimental data for this compound.

Crystallographic Analysis of Derivatives for Stereochemical Assignments

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, providing unequivocal evidence of its stereochemistry. Although specific crystallographic data for derivatives of This compound are not widely published, the application of this technique to similar Boc-protected cyclic amino acids demonstrates its critical role in structural elucidation.

The process involves growing a single, high-quality crystal of a derivative of the compound of interest. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The data from the diffraction pattern allows for the calculation of an electron density map of the molecule, from which the precise position of each atom can be determined. This information provides unambiguous assignment of the absolute configuration of stereocenters, the conformation of the cyclohexane ring, and the spatial orientation of the various functional groups.

The key crystallographic parameters obtained from such an analysis are summarized in the following table.

Crystallographic ParameterSignificance
Crystal System and Space Group Defines the symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ) Defines the size and shape of the repeating unit of the crystal.
Atomic Coordinates (x, y, z) Provides the precise location of each atom in the unit cell.
Bond Lengths and Angles Confirms the connectivity and geometry of the molecule.
Torsional Angles Describes the conformation of the molecule.

Note: This table outlines the general parameters obtained from a single-crystal X-ray diffraction experiment and is not based on data for a specific derivative of this compound.

The detailed structural insights provided by crystallographic analysis are indispensable for understanding the structure-activity relationships of complex molecules and for the rational design of new chemical entities.

Future Directions and Emerging Research Avenues for 1 Boc Amino 4 Oxo Cyclohexaneacetic Acid

Integration with Automated and Flow Chemistry Platforms

The modernization of chemical synthesis through automation and continuous flow processes presents a significant opportunity for the production and derivatization of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid. These technologies offer enhanced safety, reproducibility, and scalability compared to traditional batch methods.

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, is particularly well-suited for synthesizing derivatives of the title compound. This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time. For instance, the reduction of the 4-oxo group or transformations of the carboxylic acid moiety can be performed sequentially in a single, uninterrupted process.

A key advantage is the ability to safely handle hazardous reagents or intermediates. Flow reactors, such as the H-Cube Pro®, can be used for catalytic hydrogenations to reduce the ketone, while tube-in-tube reactors facilitate the use of gaseous reagents like carbon dioxide or hydrogen under high pressure with minimal risk. durham.ac.ukbeilstein-journals.org A semi-continuous flow system could be envisioned where the initial synthesis of the scaffold is followed by in-line derivatization steps, such as azidation and subsequent reduction to an amino group, creating diverse molecular structures. beilstein-journals.org The development of such a system would significantly accelerate the synthesis of compound libraries based on this scaffold.

Table 1: Potential Continuous Flow Reactions for Derivatization

Reaction StepFlow Reactor TypePotential AdvantageReference
Ketone Reduction Packed-bed (e.g., H-Cube® with Pd/C)High-pressure hydrogenation with enhanced safety; rapid optimization. beilstein-journals.org
Carboxylation Tube-in-Tube Gas-Permeable MembraneEfficient use of gaseous CO2; high throughput and safety. durham.ac.uk
Azidation/Reduction Coupled Multi-step SystemSequential reactions without intermediate isolation; solvent compatibility. beilstein-journals.org
Amine Derivatization MicroreactorPrecise stoichiometric control and rapid mixing for acylation or alkylation. durham.ac.uk

High-Throughput Experimentation (HTE) employs parallel processing and automation to rapidly screen a large number of reaction conditions. For this compound, HTE can be instrumental in optimizing the synthesis of new derivatives. For example, in developing a stereoselective reduction of the 4-oxo group, an HTE platform could simultaneously screen dozens of catalysts, ligands, solvents, and temperature combinations in miniaturized reaction wells. This approach dramatically reduces the time and resources required to identify optimal conditions for producing a specific stereoisomer (cis or trans alcohol), which is crucial for its application in biologically active molecules.

Chemoenzymatic and Biocatalytic Approaches for Selective Transformations

The use of enzymes in organic synthesis offers unparalleled selectivity under mild conditions. Chemoenzymatic strategies, which combine enzymatic and traditional chemical steps, are a powerful avenue for creating complex and stereochemically pure derivatives of this compound.

The 4-oxo group is an ideal substrate for ketoreductases (KREDs), which can reduce the ketone to a hydroxyl group with high enantiomeric and diastereomeric control. nih.gov By selecting either an (R)-selective or (S)-selective KRED, chemists can predictably synthesize either the cis or trans alcohol derivative. Furthermore, transaminases present a compelling tool for converting the ketone directly into an amine, offering a route to di-amino substituted cyclohexane (B81311) derivatives. google.com

Beyond the existing functional groups, enzymes like cytochrome P450 monooxygenases could be engineered to perform selective C-H bond hydroxylation at specific positions on the cyclohexane ring, introducing new functional handles for further derivatization. nih.gov This biocatalytic functionalization of an otherwise inert part of the molecule opens up synthetic pathways that are extremely challenging to achieve with conventional chemical methods. nih.gov

Table 2: Biocatalytic Transformations for the Cyclohexane Scaffold

Enzyme ClassTarget Functional GroupTransformationKey AdvantageReference
Ketoreductase (KRED) 4-OxoKetone to Chiral AlcoholHigh stereoselectivity (cis/trans). nih.gov
Transaminase (TAm) 4-OxoKetone to Chiral AmineDirect, stereoselective amination. nih.govgoogle.com
Cytochrome P450 Ring C-H BondsC-H to C-OHFunctionalization of unactivated positions. nih.gov
Old Yellow Enzyme (OYE) α,β-Unsaturated KetoneAsymmetric ReductionCan be used on derivatives with unsaturation. nih.gov

Exploration of Novel Synthetic Applications Beyond Traditional Organic Chemistry

The unique structural features of this compound make it a candidate for applications in materials science and supramolecular chemistry.

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The title compound possesses multiple sites for such interactions:

Carboxylic Acid: A strong hydrogen bond donor and acceptor, capable of forming dimers or extended chains.

Boc-protected Amine: The N-H proton and carbonyl oxygen can participate in hydrogen bonding networks.

Cyclohexane Ring: Provides a rigid, hydrophobic scaffold that can engage in van der Waals or host-guest interactions.

These features could enable the molecule to act as a "building block" or "gelator" for creating self-assembled materials. For example, under the right conditions, it could form organogels or liquid crystals. Furthermore, the cyclohexane scaffold could be incorporated into larger host molecules, such as calixarenes or cyclodextrins, to create new receptors for molecular recognition. beilstein-journals.org

Development of Advanced Probes and Labels Incorporating the Cyclohexaneacetic Acid Scaffold

In chemical biology and diagnostics, molecular probes and labels are essential for visualizing and tracking biological processes. The this compound scaffold can serve as a core structure for creating such tools.

The carboxylic acid group provides a convenient and synthetically accessible "handle" for chemical modification. It can be readily coupled to reporter molecules, such as:

Fluorophores: To create fluorescent probes for imaging.

Biotin: For affinity-based purification or detection.

Photo-crosslinkers: To identify binding partners in biological systems.

The rigid cyclohexane ring provides a defined spatial arrangement between the reporter group and any potential binding element incorporated elsewhere in the molecule. This controlled geometry is critical for designing sophisticated probes where distance and orientation dictate function. The development of such probes would allow researchers to leverage the cyclohexaneacetic acid core to investigate complex biological systems. apexbt.com

Q & A

Basic: What is the role of the tert-butoxycarbonyl (Boc) group in 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid during peptide synthesis?

The Boc group serves as a temporary protecting group for the amino functionality, preventing unwanted side reactions (e.g., acylation or oxidation) during peptide elongation. It is selectively removed under acidic conditions (e.g., trifluoroacetic acid) without affecting acid-labile moieties like the 4-oxo group. This is critical in solid-phase peptide synthesis (SPPS), where sequential deprotection and coupling steps are required .

Basic: How can researchers confirm the successful introduction of the Boc group in this compound?

Key analytical methods include:

  • ¹H/¹³C NMR : The Boc group’s tert-butyl protons appear as a singlet near δ 1.4 ppm, while the carbonyl (C=O) resonates at ~155 ppm in ¹³C NMR .
  • FT-IR : A sharp peak at ~1680–1720 cm⁻¹ corresponds to the Boc carbonyl stretch .
  • HPLC-MS : Retention time shifts and mass increments (+101 Da for Boc) confirm successful protection .

Advanced: What challenges arise in maintaining the stability of the 4-oxo group during solid-phase synthesis of derivatives?

The 4-oxo group is prone to keto-enol tautomerism and nucleophilic attack under basic conditions. To mitigate this:

  • Use mild coupling reagents (e.g., HATU instead of EDCI) to avoid racemization or side reactions.
  • Conduct reactions in aprotic solvents (e.g., DMF) at controlled pH (4–6) to suppress enolization .
  • Monitor reaction progress via LC-MS to detect early-stage degradation .

Advanced: How can researchers resolve contradictions in NMR data for Boc-protected cyclohexane derivatives?

Discrepancies in chemical shifts may arise from solvent polarity, conformational flexibility, or impurities. Strategies include:

  • Variable Temperature NMR : Assess rotational barriers of the cyclohexane ring to identify axial/equatorial conformers .
  • COSY/NOESY : Map coupling patterns to distinguish between regioisomers (e.g., 4-oxo vs. 3-oxo derivatives) .
  • Crystallography : Resolve ambiguity via single-crystal X-ray diffraction .

Application: In what types of drug discovery research is this compound utilized?

  • Peptidomimetics : The cyclohexane scaffold mimics peptide β-turns, enabling stable analogs for targeting G-protein-coupled receptors .
  • Enzyme Inhibitors : The 4-oxo group participates in hydrogen bonding with catalytic residues (e.g., proteases or kinases) .
  • Prodrug Design : The Boc group facilitates controlled release of active amines in vivo .

Methodological: What strategies improve the aqueous solubility of Boc-protected amino acids for sustainable synthesis?

  • Nanoparticle Dispersion : Ball-mill Boc-amino acids with PEG to create water-dispersible nanoparticles (500–750 nm), enhancing solubility without covalent modification .
  • Co-solvent Systems : Use tert-butanol/water mixtures (1:4 v/v) to balance solubility and reaction efficiency .

Analytical: How to differentiate between keto-enol tautomerism in the 4-oxo group using spectroscopic methods?

  • ¹H NMR : Enol forms show downfield-shifted protons (δ 10–12 ppm for -OH) and splitting patterns indicative of conjugation .
  • UV-Vis : Keto forms absorb at ~280 nm, while enol tautomers exhibit a bathochromic shift (~320 nm) due to extended conjugation .

Advanced: What are the implications of conflicting cytotoxicity data in studies using this compound?

Contradictory results may stem from:

  • Purity Variability : Trace impurities (e.g., residual TFA from Boc deprotection) can skew assays. Validate via HPLC (>98% purity) .
  • Cell Line Specificity : Test multiple lines (e.g., HEK293 vs. HeLa) to rule out metabolism-dependent effects .
  • Solvent Artifacts : DMSO stock solutions >0.1% may inhibit proliferation; use fresh dilutions in PBS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.